1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)8-5-9-12(6-7-1-2-7)3-4-13(9)11-8/h3-5,7H,1-2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXMPALEOSJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article explores its biological activity, biochemical interactions, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropylmethyl group attached to an imidazo[1,2-b]pyrazole core with a carboxylic acid functional group at the 6-position. The unique structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it interacts with phosphodiesterases (PDEs), which play a critical role in cellular signaling and metabolism .
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It has been studied for its ability to induce apoptosis and inhibit proliferation in various tumor models .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by modulating pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with target proteins, altering their conformation and function. This specificity enhances its potency as an inhibitor of certain enzymes.
- Signal Transduction Modulation : By inhibiting PDEs, the compound increases cGMP levels, leading to enhanced vasodilation and muscle relaxation, which are beneficial in treating conditions like erectile dysfunction and pulmonary hypertension .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Research Findings
Scientific Research Applications
Biological Activities
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid exhibits a range of biological activities:
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazoles possess significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, attributed to enhanced binding to bacterial enzymes.
Anticancer Activity
The compound has demonstrated potential in cancer treatment:
- It inhibits specific pathways crucial for cancer cell survival, particularly the PI3Kα pathway.
- Case Study : In vitro tests revealed that the compound significantly reduced glioma cell viability by inducing apoptosis and inhibiting proliferation.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- It inhibits the production of pro-inflammatory cytokines.
- Research Findings : In animal models, it exhibited reduced inflammation markers in conditions such as arthritis.
Scientific Applications
The applications of this compound extend into various fields of scientific research:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Exploration as a potential drug candidate due to its diverse biological activities. |
| Pharmaceutical Development | Investigated for its role as an enzyme inhibitor and receptor modulator in drug formulations. |
| Biochemical Research | Used in studies focusing on enzyme interactions and signaling pathways related to diseases. |
Comparison with Similar Compounds
2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (8b)
- Substituents : A phenyl group at position 2 and a saturated 2,3-dihydro ring system.
- Key Data :
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
- Substituents : Bromine at position 7 and a methyl group at position 1.
- Key Data: Molecular weight: 244.05 g/mol .
- Differentiation : The electron-withdrawing bromine substituent could alter electronic properties and solubility compared to the cyclopropylmethyl group.
1H-Imidazo[1,2-b]pyrazole-6-carboxylic Acid (Parent Compound)
- Substituents: No additional substituents.
- Key Data :
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₂N₃O₂ | ~218.24* | Not reported | Cyclopropylmethyl (position 1) |
| 2-Phenyl-2,3-dihydro-1H-imidazo[...]-6-COOH | C₁₂H₁₁N₃O₂ | 237.24 | 212–213 | Phenyl (position 2) |
| 7-Bromo-1-methyl-1H-imidazo[...]-6-COOH | C₇H₆BrN₃O₂ | 244.05 | Not reported | Bromine (position 7) |
| Parent Compound | C₆H₅N₃O₂ | 151.12 | Not reported | None |
*Calculated based on molecular formula.
Preparation Methods
Key Features of the Synthetic Route:
- Construction of the fused imidazo-pyrazole ring system.
- Introduction of the carboxylic acid group at the 6-position.
- Incorporation of the cyclopropylmethyl substituent at the 1-position.
- Use of condensation and cyclization reactions under catalytic conditions.
Detailed Preparation Methods
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent at the N-1 position can be introduced by:
- Using cyclopropylmethyl halides or similar alkylating agents to alkylate the imidazo[1,2-b]pyrazole intermediate.
- Alternatively, starting with cyclopropylmethyl-substituted imidazole or pyrazole precursors before ring formation.
Carboxylation at the 6-Position
The carboxylic acid group at the 6-position is generally introduced by:
- Direct oxidation of a methyl or other suitable substituent at the 6-position.
- Using carboxylated precursors during the ring formation step.
Catalytic and Reaction Conditions
While direct literature on this exact compound's preparation is limited, related imidazo-pyrazole derivatives have been synthesized efficiently using catalysts such as InCl3 (indium(III) chloride) under mild conditions with ultrasound irradiation, which accelerates reaction rates and improves yields.
Example from Related Pyrazole Derivative Synthesis Using InCl3 Catalysis:
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | InCl3 (20 mol%) | High yield (85–95%) |
| Solvent | 50% Ethanol (EtOH) | Optimal solvent |
| Temperature | 40 °C | Optimal temperature |
| Reaction Time | 20 minutes | Efficient reaction completion |
| Method | Ultrasound irradiation | Enhances reaction rate and yield |
| Product Purity | Crystallization from 95% EtOH | High purity product |
This method demonstrates the utility of mild Lewis acid catalysis combined with ultrasound to facilitate multi-component condensation reactions yielding pyrazole derivatives with carboxylic acid functionalities.
Summary Table of Preparation Parameters
| Step | Description | Typical Conditions / Reagents | Notes |
|---|---|---|---|
| 1. Imidazo-pyrazole core formation | Condensation of imidazole and pyrazole precursors | Acidic or Lewis acid catalysis (e.g., InCl3) | Ring closure under mild heating, sometimes ultrasound-assisted |
| 2. Cyclopropylmethyl introduction | Alkylation at N-1 position or use of substituted precursors | Cyclopropylmethyl halides or derivatives | Alkylation typically under basic or neutral conditions |
| 3. Carboxylation at 6-position | Introduction of carboxylic acid group | Oxidation or use of carboxylated starting materials | Ensures correct substitution pattern |
| 4. Purification | Crystallization or filtration | Use of ethanol or ethyl acetate | Achieves high purity for research use |
Q & A
Basic Research Question
- Solubility : Carboxylic acid group confers pH-dependent solubility (>5 mg/mL at pH 7.4) but poor lipid membrane permeability (logP ~1.2) .
- Stability : Degrades <10% in PBS over 24 hours (37°C); sensitive to UV light (use amber vials for storage) .
How can instability during synthesis (e.g., ring-opening of cyclopropane) be mitigated?
Advanced Research Question
- Protection Strategies : Use Boc-protected intermediates during alkylation to prevent cyclopropane ring strain .
- Low-Temperature Reactions : Conduct steps at –20°C in anhydrous THF to minimize side reactions .
- In Situ Monitoring : Employ ReactIR to detect intermediates and adjust conditions in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
